Home > Products > Screening Compounds P112058 > 1-(3-Bromophenyl)isoquinoline
1-(3-Bromophenyl)isoquinoline - 936498-09-8

1-(3-Bromophenyl)isoquinoline

Catalog Number: EVT-1727097
CAS Number: 936498-09-8
Molecular Formula: C15H10BrN
Molecular Weight: 284.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative synthesized via aldol condensation of 4-isopropylbenzaldehyde and 3-bromoacetophenone. It was tested for antioxidant activity using the DPPH method and found to have low potency. []

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl}acetohydrazides

Compound Description: This compound serves as a precursor for a series of pyridine derivatives tested for antifungal and antibacterial activities. Several synthesized derivatives showed promising antifungal activity compared to ketoconazole and broad-spectrum antimicrobial activity at low concentrations. []

(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative. The molecule is non-planar, and the E conformation of the central enone group is confirmed by crystallographic analysis. []

Symmetrically Substituted Metal(II) Octa-1-(3-bromophenyl)methanimine Phthalocyanine (M = Cu, Co, Ni, Zn)

Compound Description: This series of compounds involves metal complexes (Cu, Co, Ni, Zn) with phthalocyanine ligands modified with eight peripheral (3-bromophenyl)methanimine groups. These dark green complexes were characterized for their structural, magnetic, and crystalline properties. []

Overview

1-(3-Bromophenyl)isoquinoline is a compound that belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom in the 3-position of the phenyl group can influence the compound's reactivity and biological properties, making it a subject of interest in various chemical studies.

Source

This compound can be synthesized through various chemical reactions involving isoquinoline derivatives and brominated phenyl compounds. Isoquinolines themselves are often derived from natural products or synthesized via multiple synthetic routes.

Classification

1-(3-Bromophenyl)isoquinoline is classified as an isoquinoline derivative, which is a type of heterocyclic aromatic organic compound. Its structure can be categorized under aromatic compounds due to the presence of conjugated double bonds.

Synthesis Analysis

Methods

The synthesis of 1-(3-Bromophenyl)isoquinoline typically involves several steps, including the formation of isoquinoline followed by bromination. A common method for synthesizing isoquinolines involves the cyclization of ortho-alkynylbenzaldehydes or related derivatives.

Technical Details
One efficient approach involves the use of silver triflate as a catalyst in combination with carbon disulfide to facilitate the transformation of 2-alkynylbenzaldoximes into isoquinolines. The reaction conditions often include heating at elevated temperatures (e.g., 60 °C) and monitoring progress via thin-layer chromatography (TLC) .

Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Bromophenyl)isoquinoline consists of an isoquinoline core with a brominated phenyl substituent. The molecular formula can be denoted as C13H9BrNC_{13}H_{9}BrN.

Data

  • Molecular Weight: Approximately 256.12 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is often reported in the range typical for isoquinoline derivatives.
Chemical Reactions Analysis

Reactions

1-(3-Bromophenyl)isoquinoline can participate in various chemical reactions, including electrophilic aromatic substitution due to the presence of the bromine atom, which can act as a leaving group or direct further substitutions on the aromatic ring.

Technical Details
Reactions involving this compound may include:

  • Bromination: Further bromination at other positions on the aromatic rings.
  • Nucleophilic Substitution: Reactions with nucleophiles due to the electron-withdrawing nature of the bromine.
  • Coupling Reactions: Participating in cross-coupling reactions with other aryl or heteroaryl compounds.
Mechanism of Action

Process

The mechanism of action for 1-(3-Bromophenyl)isoquinoline in biological systems is not fully elucidated but may involve interactions with specific receptors or enzymes, particularly those related to cancer or infectious diseases.

Data

Research indicates that isoquinoline derivatives can exhibit inhibitory activity against various biological targets, including kinases and G-protein coupled receptors . The presence of halogens like bromine can enhance these interactions by modifying electronic properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo electrophilic substitution reactions due to its aromatic nature, influenced by the bromine substituent.
Applications

Scientific Uses

1-(3-Bromophenyl)isoquinoline has potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and viral infections. It serves as a precursor for synthesizing more complex isoquinoline derivatives that may exhibit enhanced biological activity .

Introduction to 1-(3-Bromophenyl)isoquinoline in Contemporary Research

1.1 Historical Context of Isoquinoline Derivatives in Medicinal ChemistryIsoquinoline derivatives constitute a privileged scaffold in medicinal chemistry, with historical roots tracing back to alkaloid isolation in the early 19th century. Morphine, the prototypical isoquinoline-containing alkaloid isolated from Papaver somniferum, demonstrated early the therapeutic potential of this heterocyclic system [7]. Modern drug development has exploited the isoquinoline core for its diverse bioactivity, leading to FDA-approved agents such as the antimalarial quinine, the kinase inhibitor duvelisib, and the anemia therapeutic roxadustat [2] [7]. The inherent planarity and nitrogen electron density of isoquinoline facilitate interactions with biological targets (e.g., DNA intercalation, enzyme inhibition) while allowing synthetic diversification at C1, C3, C4, and N2 positions [3] [5]. This adaptability has enabled the development of compounds spanning anticancer, antimicrobial, antiviral, and anti-inflammatory therapeutic categories [7].

Table 1: Clinically Significant Isoquinoline Derivatives

CompoundBiological Target/ActivityTherapeutic Application
MorphineOpioid receptor agonistAnalgesia
BerberineAntibacterial/FtsZ inhibitionAntimicrobial
DuvelisibPI3K inhibitionChronic Lymphocytic Leukemia (CLL)
RoxadustatHIF-PH inhibitionAnemia
LurbinectedinDNA alkylationSmall Cell Lung Cancer (SCLC)

1.2 Significance of the 3-Bromophenyl Substituent in Bioactive MoleculesThe incorporation of a 3-bromophenyl moiety at the C1 position of isoquinoline, forming 1-(3-Bromophenyl)isoquinoline, imparts distinct physicochemical and pharmacological properties critical for drug discovery. Bromine serves as both a steric and electronic modulator:

  • Steric Effects: The halogen's size (van der Waals radius: 1.85 Å) enhances target binding via hydrophobic interactions and fills specific enzyme cavities, as observed in MLCK and EGFR inhibitors where 3-bromophenyl substitution significantly boosted potency compared to unsubstituted analogs [1] [5].
  • Electronic Effects: Bromine's electron-withdrawing nature (Hammett σₘ = 0.39) polarizes the isoquinoline ring, enhancing hydrogen-bond acceptor capacity at the nitrogen atom and facilitating π-π stacking with aromatic residues in biological targets [2] [6].
  • Synthetic Versatility: The C-Br bond serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification for structure-activity relationship (SAR) studies. This has been exploited in optimizing antileishmanial and anti-HIV isoquinoline derivatives [5] [8].

Table 2: Bioactivity of 3-Bromophenyl-Substituted Isoquinoline Derivatives

Compound ClassKey Biological ActivityMechanistic InsightReference
7-Substituted-1-(3-BP)isoquinoline-4-carbonitrilesDual MLCK/EGFR inhibition (IC₅₀: 0.2–5 μM)Disrupts kinase ATP-binding domains [1]
3-Phenylisoquinolinium saltsAntibacterial vs. MRSA (MIC: 1–8 μg/ml)FtsZ polymerization stimulation [5]
1-(3-BP)isoquinoline-TAR inhibitorsAnti-HIV (EC₅₀: 3.92 μM)Blocks Tat-TAR RNA interaction [5]

1.3 Research Gaps and Unanswered Questions in Isoquinoline FunctionalizationDespite advances, significant challenges persist in the rational design of 1-(3-bromophenyl)isoquinoline derivatives:

  • Regioselectivity Limitations: Direct C-H functionalization at C4, C5, or C7 positions remains inefficient due to poor control over site selectivity. Current methods rely on N-oxide activation or C2-directed metalation, which are incompatible with pre-existing 3-bromophenyl groups and risk halogen exchange [4] [8]. Transition metal-catalyzed C-H activation often requires harsh conditions (e.g., Pd(OAc)₂/Ag₂CO₃ at 130°C), leading to substrate decomposition [8].
  • Stereochemical Complexity: Asymmetric synthesis of tetrahydroisoquinoline analogs bearing chiral centers at C1 (e.g., carnegine-like structures) lacks general methodologies. Existing strategies like Pictet-Spengler reactions exhibit limited diastereoselectivity when 3-bromophenyl groups are incorporated [3] [7].
  • Biological Mechanism Elucidation: While bioactivity data are abundant for 3-bromophenyl-isoquinoline hybrids, mechanistic studies are sparse. For instance, the precise binding mode of dual MLCK/EGFR inhibitors remains unresolved, hindering structure-based optimization [1] [6]. Additionally, the role of bromine in modulating off-target effects (e.g., cytochrome P450 inhibition) is underexplored.
  • Sustainable Synthesis: Classical routes (e.g., Bischler-Napieralski, Pomeranz-Fritsch) suffer from poor atom economy and toxic solvents. Emerging techniques like microwave-assisted annulation or nanoparticle catalysis show promise (e.g., 99% yield in aqueous media), but their applicability to brominated substrates is unverified [2] [3].

Table 3: Key Research Gaps and Innovation Opportunities

ChallengeCurrent LimitationInnovation Direction
C4/C5 FunctionalizationRequires N-oxide directing groupsTransient directing groups (TDGs) or Lewis acid-assisted C-H activation
Asymmetric SynthesisLow diastereoselectivity (<80% de)Chiral organocatalysts or enzyme-mediated cyclization
Mechanistic ProfilingInferred from kinase panel screensX-ray co-crystallography & molecular dynamics simulations
Green SynthesisToxic solvents (DMF, DCM) and catalystsBiocatalytic methods or recyclable nanocatalysts

These gaps underscore the need for innovative strategies in catalyst design (e.g., bimetallic systems for regiocontrol), computational guidance (predictive modeling of bromine's electrostatic contributions), and mechanistic toxicology to advance 1-(3-bromophenyl)isoquinoline therapeutics [3] [4] [7].

Properties

CAS Number

936498-09-8

Product Name

1-(3-Bromophenyl)isoquinoline

IUPAC Name

1-(3-bromophenyl)isoquinoline

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

InChI

InChI=1S/C15H10BrN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-10H

InChI Key

HERDQHZXYBPTOL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.